2,5-Diaminobenzenethiol
Description
Significance and Interdisciplinary Relevance of Aminobenzenethiols
The class of compounds known as aminobenzenethiols, which includes 2,5-Diaminobenzenethiol and its isomers, holds considerable significance across multiple scientific disciplines. This relevance stems from the combined reactivity of the amino and thiol groups, which allows these molecules to act as versatile linkers and building blocks. The interdisciplinary nature of this research is evident in its application across chemistry, physics, materials science, and engineering. wikipedia.orgugent.be Much of the drive for this research comes from the need to address complex challenges that require solutions integrating knowledge from multiple fields. globalresearchcouncil.org
The fields of materials science and nanotechnology are particularly prominent areas where aminobenzenethiols are utilized. researchgate.netaiu.edualliedacademies.org These compounds are instrumental in the surface functionalization of nanoparticles, particularly gold and silver, creating tailored interfaces for specific applications. researchgate.net For instance, isomers like 4-aminobenzenethiol are widely studied in surface-enhanced Raman spectroscopy (SERS), a technique that allows for the detection of molecules at very low concentrations. mdpi.com This has promising applications in diagnostics and sensing. The ability to manipulate matter at the atomic or molecular level is a key aspect of nanotechnology, enabling the creation of materials with enhanced properties like mechanical strength or electrical conductivity. aiu.edu
The application of aminobenzenethiols extends to:
Electronics and Photonics: Their ability to self-assemble on metal surfaces makes them candidates for creating molecular junctions and components for nanoelectronic devices. dntb.gov.ua
Biomedical Applications: Functionalized nanoparticles using aminobenzenethiol derivatives are explored for biosensors and targeted drug delivery systems. mdpi.com The development of such technologies is a key area of interdisciplinary research in healthcare, aiming to improve diagnostics and patient care. mdpi.com
Polymer Science: As monomers, they are used to synthesize polymers with unique thermal, mechanical, and conductive properties. wikipedia.orgsciencehistory.org These polymers can be used in advanced composites, coatings, and specialized electronic applications. researchgate.netmdpi.com
The study of aminobenzenethiols is a clear example of how fundamental chemical synthesis enables progress in applied and interdisciplinary fields, from creating novel materials to developing next-generation medical and electronic technologies. osti.gov
Historical Context and Evolution of Research on this compound
The study of polymers and synthetic organic chemistry has a rich history. The term "polymer" was first coined in 1833, and the first synthetic plastic, Bakelite, was invented in 1907. wikipedia.orgsciencehistory.org However, a true molecular understanding of polymers as long-chain molecules held by covalent bonds was established by Hermann Staudinger in 1922. wikipedia.org This foundational work paved the way for the synthesis of a vast array of new materials.
While specific historical milestones for the initial synthesis of this compound are not extensively documented in seminal literature, its development can be viewed within the broader context of research into aromatic compounds and their derivatives. The synthesis of related compounds often involves multi-step processes starting from simple aromatic precursors. For example, a patented method for synthesizing the related compound 2,5-diamino benzene (B151609) ethanol (B145695) starts from ortho-nitrotoluene and proceeds through steps including nitration, reduction, and hydrolysis. google.com Similar strategies involving the reduction of nitro groups to amino groups are common in the synthesis of aromatic amines.
The evolution of research on compounds like this compound is closely linked to the advancement of materials science and polymer chemistry. wikipedia.org Early work focused on creating new polymers with desirable properties like thermal stability and mechanical strength. sciencehistory.org More recently, research has shifted towards creating "smart" materials with specific functionalities. The unique arrangement of functional groups in this compound makes it a candidate for creating advanced polymers, such as those used in photosensitive resins or conductive materials. Its potential as a monomer in polymerization reactions continues to drive contemporary research interest. bilpubgroup.com The synthesis of complex molecules for specific applications, such as in medicinal chemistry, also highlights the ongoing evolution of synthetic routes for substituted aromatic compounds. acs.orgnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 507246-12-0 |
| Molecular Formula | C₆H₈N₂S |
| Molecular Weight | 140.21 g/mol |
| Appearance | Data not widely available; likely a solid |
| Boiling Point (Predicted) | 323.9 ± 27.0 °C |
| Density (Predicted) | 1.315 ± 0.06 g/cm³ |
Table 2: Comparison of Aminobenzenethiol Isomers
| Compound Name | Structure | Key Distinguishing Feature |
|---|---|---|
| This compound | A benzene ring with amino groups at positions 2 and 5, and a thiol group at position 1. | The two amino groups are positioned ortho and para to the thiol group. |
| 2-Aminothiophenol | A benzene ring with an amino group at position 2 and a thiol group at position 1. | A single amino group is positioned ortho to the thiol group. |
| 3,4-Diaminobenzenethiol | A benzene ring with amino groups at positions 3 and 4, and a thiol group at position 1. | The two amino groups are positioned adjacent to each other (ortho) and are meta and para to the thiol group. |
| 4-Aminobenzenethiol | A benzene ring with an amino group at position 4 and a thiol group at position 1. | A single amino group is positioned para to the thiol group. |
Structure
3D Structure
Properties
IUPAC Name |
2,5-diaminobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOCYDFVIZFQDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598576 | |
| Record name | 2,5-Diaminobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507246-12-0 | |
| Record name | 2,5-Diaminobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2,5 Diaminobenzenethiol
Established Synthetic Routes to 2,5-Diaminobenzenethiol
Reductive Processes of Nitroaromatic Precursors
A common and effective strategy for synthesizing aromatic amines is the reduction of nitro groups. This approach is widely applicable and can be accomplished using several reducing agents and reaction conditions.
Catalytic hydrogenation is an efficient and clean method for the reduction of nitroaromatics. sioc-journal.cn This process typically involves the use of gaseous hydrogen and a metal catalyst.
The reduction of dinitroaromatic compounds to their corresponding diamines is a well-established industrial process. wikiwand.com Various catalytic systems have been employed for this transformation, with common choices including palladium, platinum, and nickel-based catalysts. wikiwand.comwikipedia.org For instance, palladium on carbon (Pd/C) and Raney nickel are frequently used due to their high activity and selectivity. wikiwand.com The reaction is typically carried out in a solvent, and the conditions of temperature and pressure can be adjusted to optimize the reaction rate and yield. In some cases, additives can be used to prevent the accumulation of intermediate products like hydroxylamines and to improve the purity of the final product. google.com
A patent describes a process for the catalytic hydrogenation of dinitro derivatives of toluene (B28343) in a molten state, which can be adapted for similar dinitrobenzene compounds. google.com Another patented method highlights the use of a noble metal catalyst, such as palladium or platinum, in conjunction with catalytic amounts of iron or iron salts in an acidic medium for the selective reduction of dinitrobenzenes. google.com This combination is reported to provide high yields and selectivity. google.com
Table 1: Catalysts for Hydrogenation of Aromatic Nitro Compounds
| Catalyst System | Precursor Type | Notes |
|---|---|---|
| Palladium on Carbon (Pd/C) | Dinitroaromatics | Widely used, high activity. wikiwand.comwikipedia.org |
| Raney Nickel | Dinitroaromatics | Common industrial catalyst. wikiwand.com |
| Platinum(IV) Oxide | Dinitroaromatics | Effective hydrogenation catalyst. wikiwand.com |
| Noble Metal + Iron/Iron Salt | Dinitrobenzenes | Provides high yield and selectivity in acidic medium. google.com |
The reduction of nitro groups can also be achieved using various metals in what are known as metal-mediated reductions. These reactions are often carried out in acidic conditions.
A classic and widely used method is the reduction of aromatic nitro compounds using iron metal in the presence of an acid, such as hydrochloric acid or acetic acid. wikiwand.comwikipedia.org This method is cost-effective and reliable for the preparation of anilines on both a laboratory and industrial scale. Another common reagent for this transformation is tin(II) chloride (SnCl₂), which is particularly useful for the selective reduction of nitro groups in molecules with other reducible functionalities. wikiwand.comwikipedia.org The reaction with SnCl₂ is typically performed in an alcoholic solvent or concentrated hydrochloric acid. nih.gov
Other metals and reagents have also been shown to be effective. For example, samarium metal in the presence of a catalytic amount of iodine can reduce aromatic nitro groups to amines. wikiwand.com Sodium hydrosulfite is another reagent capable of this reduction. wikiwand.com The Zinin reduction, which historically uses sodium sulfide (B99878) or hydrogen sulfide in a basic medium, is also a viable method, especially for the selective reduction of one nitro group in a dinitro compound. wikiwand.comsioc-journal.cn
Table 2: Reagents for Metal-Mediated Reduction of Aromatic Nitro Compounds
| Reagent | Conditions | Notes |
|---|---|---|
| Iron (Fe) | Acidic medium (e.g., HCl, Acetic Acid) | Cost-effective and widely used. wikiwand.comwikipedia.org |
| Tin(II) Chloride (SnCl₂) | Acidic or alcoholic solvent | Useful for selective reductions. wikiwand.comwikipedia.org |
| Samarium (Sm) | Catalytic iodine | Effective for reducing nitro groups. wikiwand.com |
| Sodium Hydrosulfite | Aqueous solution | A common reducing agent. wikiwand.com |
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to introduce amino and thiol groups onto an aromatic ring. This type of reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org
The direct introduction of amino groups onto a benzene (B151609) ring can be achieved through the amination of halo-substituted precursors. In the context of this compound synthesis, this would involve the amination of a dichlorobenzenethiol or a related compound.
A well-documented procedure for a similar transformation involves the reaction of 1,5-dichloro-2,4-dinitrobenzene with ammonia (B1221849) gas. orgsyn.org In this synthesis, the dichlorodinitrobenzene is dissolved in a high-boiling solvent like ethylene (B1197577) glycol and heated while ammonia gas is bubbled through the solution. orgsyn.org The nitro groups activate the aromatic ring towards nucleophilic attack by ammonia, leading to the displacement of the chlorine atoms and the formation of 1,5-diamino-2,4-dinitrobenzene in high yield. orgsyn.org This intermediate can then be further processed to obtain the final product. The principles of this reaction, where an amine acts as a nucleophile to displace a halide from an activated aromatic ring, are fundamental to this synthetic approach. rsc.org
This synthetic route involves the introduction of a sulfur functionality (thiolation) and the subsequent or simultaneous reduction of nitro groups. Sulfide reagents, such as sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH), are versatile as they can act as both nucleophiles for thiolation and as reducing agents for nitro groups.
For instance, 2,5-dichloroaniline (B50420) can be synthesized from 2,5-dichloronitrobenzene by reaction with sodium hydrogen sulfide. prepchem.com This demonstrates the capability of sulfide reagents to reduce a nitro group in the presence of halogen substituents. A related and highly relevant procedure is the Zinin reduction, which often employs sodium polysulfide. An example from Organic Syntheses shows the selective reduction of one nitro group in 1,5-diamino-2,4-dinitrobenzene using a solution of sodium polysulfide, which is prepared from sodium sulfide nonahydrate and sulfur. orgsyn.org This highlights the controlled reducing power of such reagents. orgsyn.org
Direct Amination Strategies for Thiophenols
Direct amination represents a significant pathway for the synthesis of aminothiophenols. This method involves the introduction of an amino group directly onto a thiophenol backbone. The direct amination of thiophenols using reagents like ammonia or other amines, often in the presence of a catalyst, has been reported as a viable route for producing compounds such as this compound. smolecule.com This strategy is valued for its potential to form the C-N bond in a straightforward manner, though it may require specific conditions to control selectivity and yield. The reaction of a substituted thiophenol with an aminating agent under controlled temperature and pressure, facilitated by a suitable catalytic system, can lead to the desired diaminated product.
Ring-Opening Reactions of Heterocyclic Precursors
The synthesis of functionalized aromatic compounds can also be achieved through the strategic ring-opening of heterocyclic precursors. nih.govwikipedia.org This approach is particularly useful as the ring structure of the precursor can guide the regiochemistry of the final product. Epoxides are a common class of three-membered heterocyclic intermediates used in organic synthesis due to the strain in their ring, which facilitates ring-opening reactions with a variety of nucleophiles. nih.gov
In a related context, a convenient one-pot synthesis for 2,5-asymmetrically substituted 3,4-diaminothieno[2,3-b]thiophenes has been developed. nih.gov This method utilizes a domino reaction sequence, specifically an SN2 reaction followed by a Thorpe-Ziegler reaction, starting from malononitrile (B47326) and carbon disulfide. nih.gov Such strategies, where a complex heterocyclic system is constructed and then potentially cleaved or rearranged, represent a powerful tool in synthetic chemistry. The cleavage of a C-S or other bond in a suitable heterocyclic precursor could theoretically be adapted to yield a diaminobenzenethiol structure. For instance, the ring-opening of a thienopyrimidine or a related fused heterocycle under specific reductive or hydrolytic conditions could expose the desired amine and thiol functionalities on a benzene core.
Advanced Synthesis Techniques and Process Optimization
Process optimization in chemical synthesis aims to improve reaction efficiency, reduce environmental impact, and enhance product purity. Advanced techniques such as microwave-assisted synthesis and sonochemistry, along with the application of green chemistry principles, are at the forefront of this endeavor.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. scielo.brnih.gov The technique utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy directly, leading to rapid and uniform heating.
This method has been successfully applied to the synthesis of various heterocyclic compounds. For example, an improved synthesis of benzodiazepin-2,5-diones was achieved using microwave irradiation in the presence of glacial acetic acid, with good yields (61-71%) and simple purification. scielo.br Similarly, a one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using microwave heating resulted in excellent yields of 90-95%. nih.gov These examples highlight the potential of microwave-assisted synthesis to efficiently drive condensation and cyclization reactions, which are key steps in many synthetic routes. The application of this technology to the synthesis of this compound could similarly offer significant advantages in terms of speed and efficiency.
| Feature | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Hours to days | Minutes to hours | scielo.br |
| Energy Transfer | Conduction and convection (slow, inefficient) | Direct interaction with polar molecules (rapid, efficient) | scispace.com |
| Temperature Gradient | Non-uniform, potential for localized overheating | Uniform heating throughout the reaction volume | scielo.br |
| Yield | Often lower | Frequently higher | nih.gov |
| Side Reactions | More prevalent due to longer reaction times | Minimized due to shorter reaction times | scielo.br |
Sonochemical Routes
Sonochemistry utilizes the energy of high-frequency ultrasound to induce, accelerate, or modify chemical reactions. nih.gov The fundamental principle behind sonochemistry is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid irradiated with ultrasound. nih.gov This collapse generates localized hot spots with transient high temperatures and pressures, as well as shockwaves and strong shear forces, which can drive chemical reactions. nih.govmdpi.com
Sonochemical methods have been employed for the synthesis of a wide range of materials, including nanoparticles, metal compounds, and composites. nih.gov For instance, ultrasound irradiation can be used to produce clustered MoS₂ nanoparticles with high catalytic activity. nih.gov The synthesis of nanoparticles of platinum rsc.org and tin sulfides (SnS and SnS₂) nih.gov has also been demonstrated via sonochemical routes. These processes are often considered a "green chemistry" approach as they can increase reaction rates without the need for catalysts and can be performed at ambient temperatures. nih.govhielscher.com Applying sonication to the synthesis of this compound could potentially enhance reaction rates and yields, particularly in heterogeneous reaction systems.
Green Chemistry Approaches in this compound Synthesis
Green chemistry, also known as sustainable chemistry, is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com This philosophy is guided by twelve core principles that aim to make chemical synthesis more environmentally benign and economically viable.
Key principles applicable to the synthesis of this compound include:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary wherever possible and innocuous when used. acs.org Water is a prime example of a green solvent due to its non-toxic and non-flammable nature. mdpi.com
Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times. researchgate.net
Design for Energy Efficiency : Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. mdpi.com Microwave and sonochemical methods are often more energy-efficient than conventional heating. nih.gov
Chemical Reactivity and Synthetic Transformations of 2,5 Diaminobenzenethiol
Reactions Involving Amine Functionalities
The two amine groups in 2,5-diaminobenzenethiol exhibit typical reactivity of primary aromatic amines. They can readily participate in acylation, condensation, and diazotization reactions.
Acylation Reactions
The amine groups of this compound can be readily acylated by reacting with acid chlorides or acid anhydrides to form the corresponding amides. wikipedia.org This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. wikipedia.org Depending on the stoichiometry of the acylating agent, either mono- or di-acylated products can be obtained. The presence of the electron-donating thiol and amine groups enhances the nucleophilicity of the amine functionalities. Over-acylation is generally not an issue as the lone pair of electrons on the newly formed amide nitrogen becomes delocalized through conjugation with the carbonyl group, rendering it less nucleophilic than the starting amine. wikipedia.org
| Reagent | Product | Description |
| Acetyl chloride (1 equiv.) | Mono-acetylated aminobenzenethiol | Selective acylation of one amine group. |
| Acetyl chloride (excess) | Di-acetylated aminobenzenethiol | Acylation of both amine groups. |
| Acetic anhydride | Di-acetylated aminobenzenethiol | Acylation using a less reactive acylating agent. |
Condensation Reactions for Imine and Schiff Base Formation
Similar to other primary amines, the amino groups of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. smolecule.comscispace.com These reactions are typically catalyzed by an acid and involve the formation of a tetrahedral "aminol" intermediate, which then dehydrates to yield the imine. scienceinfo.com The reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction. scienceinfo.com The use of one or two equivalents of the carbonyl compound can lead to the formation of mono- or di-imine products, respectively.
| Carbonyl Compound | Product Type | Reaction Conditions |
| Benzaldehyde (1 equiv.) | Mono-imine (Schiff base) | Acid catalyst, removal of water |
| Acetone (excess) | Di-imine | Acid catalyst, removal of water |
Diazotization Reactions and Subsequent Transformations
The conversion of primary aromatic amines into diazonium salts is a pivotal transformation in organic synthesis, known as diazotization. unacademy.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). unacademy.comorganic-chemistry.org Both amine groups of this compound can be diazotized to form a bis-diazonium salt, a highly versatile intermediate.
The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by a wide variety of nucleophiles, many of which are difficult to introduce by other means. byjus.com
Formation of Benzothiadiazole Derivatives
A key reaction involving one of the amine groups and the adjacent thiol group is the formation of benzothiadiazole derivatives. Treatment of an ortho-aminothiophenol with nitrous acid can lead to the formation of a 1,2,3-benzothiadiazole. This process involves the diazotization of the amino group, followed by an intramolecular cyclization where the sulfur atom attacks the diazonium group, displacing nitrogen gas. This provides a direct route to the benzothiadiazole heterocyclic system.
Halogenation, Cyanation, and Hydroxylation via Diazonium Salts
The bis-diazonium salt derived from this compound can undergo a variety of substitution reactions, most notably the Sandmeyer and Gattermann reactions, to introduce halides or a cyano group. wikipedia.orgmasterorganicchemistry.comwikipedia.org
Sandmeyer Reaction : This reaction utilizes copper(I) salts (CuCl, CuBr, CuCN) as catalysts to replace the diazonium groups with -Cl, -Br, or -CN, respectively. wikipedia.orgnih.gov This allows for the synthesis of 2,5-dihalo- or 2,5-dicyanobenzenethiols.
Gattermann Reaction : A modification of the Sandmeyer reaction, the Gattermann reaction uses copper powder and the corresponding halogen acid (HCl or HBr) to achieve halogenation. scienceinfo.combyjus.com
Hydroxylation : The diazonium groups can also be replaced by a hydroxyl group (-OH) by heating the aqueous solution of the diazonium salt. wikipedia.orgbyjus.com This would convert this compound into a dihydroxybenzenethiol.
Iodination : Replacement by iodine does not typically require a copper catalyst and can be achieved by treating the diazonium salt solution with potassium iodide (KI). byjus.com
| Reaction Type | Reagents | Product Functional Groups |
| Sandmeyer (Chlorination) | CuCl / HCl | Dichloro (-Cl) |
| Sandmeyer (Bromination) | CuBr / HBr | Dibromo (-Br) |
| Sandmeyer (Cyanation) | CuCN / KCN | Dicyano (-CN) |
| Iodination | KI | Diiodo (-I) |
| Hydroxylation | H₂O, Heat | Dihydroxy (-OH) |
Reactions Involving Thiol Functionalities
The thiol (-SH) group is a sulfur analogue of an alcohol and exhibits its own characteristic reactivity. It is more acidic and a stronger nucleophile than the corresponding alcohol. masterorganicchemistry.com In the context of this compound, reactions at the thiol group must compete with the nucleophilic amine groups.
Selective reaction at the thiol site often requires protection of the more reactive amine functionalities, for instance, through acylation or the formation of Schiff bases. umich.eduresearchgate.net Once protected, the thiol group can undergo reactions such as oxidation and alkylation.
Oxidation : Thiols can be oxidized under various conditions. Mild oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂) can oxidize thiols to disulfides (R-S-S-R). smolecule.comlibretexts.org This would result in the formation of a dimer of this compound linked by a disulfide bridge. Stronger oxidizing agents can further oxidize the thiol to a sulfonic acid (-SO₃H). smolecule.com
S-Alkylation : As a potent nucleophile, the thiolate anion (formed by deprotonating the thiol with a base) readily participates in Sₙ2 reactions with alkyl halides to form thioethers (sulfides). masterorganicchemistry.com To achieve selective S-alkylation of this compound, the amine groups would likely need to be protected first to prevent competing N-alkylation. tandfonline.com
| Reaction Type | Reagent | Product Functional Group | Notes |
| Oxidation (mild) | I₂, H₂O₂ | Disulfide (-S-S-) | Dimerization of the molecule. |
| Oxidation (strong) | e.g., KMnO₄, HNO₃ | Sulfonic acid (-SO₃H) | Requires harsh conditions. |
| S-Alkylation | Alkyl halide (e.g., CH₃I), Base | Thioether (-S-R) | Amine protection is generally required for selectivity. umich.eduresearchgate.net |
Based on a comprehensive review of the available search results, there is insufficient specific information concerning the polymerization and derivation of advanced polymeric materials solely from the chemical compound “this compound” to fulfill the detailed requirements of the requested article outline.
The search results provide general information on polymerization techniques and the synthesis of various polymers, such as polyamides, polyimines, and conductive polymers, using different, though sometimes structurally related, monomers. For instance, information is available for compounds like 2,5-diamino-1,4-benzenedithiol and other aromatic diamines. However, there is no specific data or detailed research findings in the provided results that focus on this compound as the primary monomer for the outlined sections:
Role as a Monomer in Polymer Synthesis
Formation of Conductive Polymers (including chemical and electrochemical strategies, mechanisms, and doping)
Synthesis of Polyamides and Polyimines via Condensation
Without specific research findings on this compound, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible. Proceeding would require extrapolation from other compounds, which would violate the explicit instruction to focus solely on this compound.
Polymerization and Advanced Polymeric Materials Derived from 2,5 Diaminobenzenethiol
Integration into Hybrid Polymer Systems and Composites
Polymers derived from 2,5-Diaminobenzenethiol, particularly polybenzothiazoles (PBTs) and related aromatic heterocyclic polymers, possess inherent properties such as high thermal stability, chemical resistance, and mechanical strength. These characteristics make them excellent candidates for the development of advanced hybrid polymer systems and composites. Integration of these polymers with other materials can lead to synergistic property enhancements, creating materials suitable for demanding applications in aerospace, electronics, and automotive industries.
Hybrid materials can be broadly categorized into systems where the this compound-based polymer acts as either the matrix or the reinforcement phase.
As a Polymer Matrix: When used as a matrix, the polymer encapsulates a secondary phase, which can consist of various reinforcing fillers. The selection of the filler is critical and is determined by the desired properties of the final composite.
Carbon-Based Nanofillers: Carbon nanotubes (CNTs), graphene, and carbon nanofibers are frequently incorporated to enhance the electrical conductivity and mechanical properties of the polymer matrix. The delocalized π-electrons in both the polymer backbone and the carbon nanomaterials can lead to favorable interfacial interactions, promoting efficient load transfer and charge transport.
Inorganic Nanoparticles: Nanoparticles such as silica (B1680970) (SiO2), titania (TiO2), and bioactive glass are introduced to improve thermal stability, flame retardancy, and mechanical hardness. nih.gov In some applications, these nanoparticles can also introduce specific functionalities, such as osteoinductive properties in biomedical composites. nih.gov
Metallic Fillers: The incorporation of metallic particles can be used to create composites with tailored electrical and magnetic properties. For instance, coordination polymers formed between 2,5-diamino-1,4-benzenedithiol and transition metal ions like iron, cobalt, and nickel have demonstrated paramagnetic or superparamagnetic behavior. rsc.org
The processing of these composites often involves techniques such as solution casting, in-situ polymerization, or melt blending. The goal is to achieve a homogeneous dispersion of the filler within the polymer matrix, as agglomeration can lead to defects and a deterioration of properties.
As a Reinforcing Agent: Fibers spun from rigid-rod polymers derived from monomers similar to this compound can be used as high-performance reinforcement in other polymer matrices, such as epoxies or bismaleimides. These fibers can significantly improve the tensile strength and modulus of the resulting composite. The surface of the fibers may be functionalized to improve adhesion with the surrounding matrix, ensuring effective stress transfer.
The table below summarizes research findings on hybrid composites based on polymers with structural similarities to those derived from this compound.
| Polymer System | Filler/Reinforcement | Matrix | Key Findings |
| Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB) | Graphene Oxide (GO) | N/A (Polymer is the matrix) | In-situ polymerization in the presence of GO resulted in nanocomposites with high-value and stable electrochemical characteristics. mdpi.com |
| Coordination Polymers of 2,5-diamino-1,4-benzenedithiol | Transition Metal Ions (Fe, Co, Ni) | N/A (Polymer is the matrix) | Resulting polymers exhibited paramagnetic or superparamagnetic properties and formed porous nanospheres or lamellar structures. rsc.org |
| Polytetrahydrofuran (PTHF)–Silica (SiO2) Hybrid | Bioactive Glass Nanoparticles (nBGs) | PTHF-SiO2 | Hybrids retained mechanical flexibility while improving the ability to promote the formation of bone-like apatite. nih.gov |
Advanced Characterization of this compound-Based Polymers
A comprehensive understanding of the structure-property relationships in polymers derived from this compound requires the use of a suite of advanced characterization techniques. These methods provide insights into the chemical structure, molecular weight, thermal stability, morphology, and crystalline nature of the polymers and their composites.
Spectroscopic Techniques:
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is essential for confirming the chemical structure of the synthesized polymers. It is used to identify characteristic functional groups and to verify the completion of polymerization reactions, for instance, by observing the disappearance of monomer-specific peaks and the appearance of peaks corresponding to the newly formed polymer backbone, such as the benzothiazole (B30560) ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the atoms within the polymer structure, helping to confirm the predicted molecular architecture and identify any structural defects.
UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic properties of the polymers. The absorption spectra can provide information about the extent of conjugation along the polymer chain. Coordination polymers of 2,5-diamino-1,4-benzenedithiol, for example, show main UV-Vis absorptions below 400 nm. rsc.org
Fluorescence Spectroscopy: For polymers that exhibit fluorescence, this technique can be used to study their light-emitting properties. For instance, coordination polymers of zinc and 2,5-diamino-1,4-benzenedithiol have been shown to emit cyan light in solution. rsc.org
Thermal Analysis:
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring weight loss as a function of temperature. Aromatic polybenzothiazoles are known for their excellent thermal stability, often showing degradation temperatures well above 450°C in air. researchgate.net TGA can also be used to determine the composition of composites by identifying the different decomposition stages of the components.
Differential Scanning Calorimetry (DSC): DSC is employed to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). These parameters are crucial for understanding the processing window and service temperature limits of the material.
Microscopic and Structural Analysis:
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are vital for studying the morphology and microstructure of the polymers and their composites. SEM provides information about the surface topography, while TEM can reveal the internal structure, such as the dispersion of nanoparticles in a polymer matrix or the formation of nanostructures like the porous nanospheres observed in nickel-based coordination polymers of 2,5-diamino-1,4-benzenedithiol. rsc.org
X-ray Diffraction (XRD): XRD is used to determine the crystalline nature of the polymers. The presence of sharp peaks in the diffractogram indicates a crystalline or semi-crystalline structure, while broad halos are characteristic of amorphous materials. For example, XRD studies have shown that coordination polymers of cobalt, nickel, copper, and zinc with 2,5-diamino-1,4-benzenedithiol exhibit crystalline or semi-crystalline characteristics. rsc.org
The following table provides an interactive summary of the characterization techniques and the information they yield for this compound-based polymers.
| Technique | Information Obtained | Example Finding for a Related Polymer |
| FTIR Spectroscopy | Identification of functional groups, confirmation of polymerization. | Confirmed the coordination of transition metal ions to amino and sulfhydryl groups in 2,5-diamino-1,4-benzenedithiol polymers. rsc.org |
| NMR Spectroscopy | Detailed chemical structure, identification of structural isomers and defects. | Used to confirm the linear structure of polyesters. |
| UV-Vis Spectroscopy | Electronic properties, extent of conjugation. | Main absorptions below 400 nm for transition metal–DABDT coordination polymers. rsc.org |
| TGA | Thermal stability, decomposition temperature, composite composition. | Aromatic polybenzothiazoles show excellent thermal stability up to 450°C in air. researchgate.net |
| DSC | Glass transition temperature (Tg), melting temperature (Tm), crystallization behavior. | Used to analyze the melting point and thermal degradation of various polymers. |
| SEM/TEM | Surface morphology, internal microstructure, nanoparticle dispersion. | Ni–DABDT coordination polymers were found to be porous nanospheres with an average diameter of about 69 nm. rsc.org |
| XRD | Crystalline structure, degree of crystallinity. | Co–DABDT, Ni–DABDT, Cu–DABDT and Zn–DABDT coordination polymers exhibited crystal or semi-crystal characteristics. rsc.org |
Coordination Chemistry and Ligand Design with 2,5 Diaminobenzenethiol
2,5-Diaminobenzenethiol as a Polydentate Ligand
This compound is classified as a polydentate ligand, meaning it possesses multiple donor atoms that can simultaneously bind to a central metal ion. Specifically, it contains two nitrogen atoms within its amino groups (-NH₂) and one sulfur atom in its thiol group (-SH). The presence of both "hard" nitrogen and "soft" sulfur donor atoms enables this ligand to coordinate with a wide array of metallic elements. researchgate.net This dual-nature allows for the formation of stable complexes with various transition metals.
Chelation is the process where a polydentate ligand binds to a central metal ion at two or more points, forming a ring-like structure known as a chelate. This compound can act as a chelating agent by coordinating to a metal ion through one of its amine nitrogen atoms and the sulfur atom of the thiol group. This arrangement typically results in the formation of a highly stable five-membered chelate ring. The stability of such rings is a well-established principle in coordination chemistry. nih.gov
In a related compound, 2,5-diamino-1,4-benzenedithiol (DABDT), coordination with transition metal ions occurs through its amino and sulfhydryl groups, demonstrating the viability of this binding mode. rsc.org Upon coordination, the thiol group often undergoes deprotonation to form a thiolate (-S⁻), which is a more potent nucleophile and forms a strong bond with the metal center. mdpi.com
The interaction between this compound and metal ions leads to the formation of coordination complexes. The structure and stoichiometry of these complexes depend on several factors, including the nature of the metal ion, the reaction conditions, and the molar ratio of ligand to metal. The ligand can coordinate in a bidentate fashion, using one amine and the thiol group, or potentially in a tridentate fashion, involving both amine groups and the thiol group, depending on the geometric preferences of the metal ion. The formation of these chelates often results in compounds with distinct physical and chemical properties compared to the free ligand and metal salt.
Synthetic Methodologies for this compound Metal Complexes
The synthesis of metal complexes involving aminothiol (B82208) ligands is typically achieved through solution-based methods where reaction conditions are carefully controlled to yield the desired product.
The most common approach for synthesizing these complexes involves solution-based reactions. nih.gov In a typical procedure, an alcoholic solution (e.g., ethanol (B145695) or methanol) of the appropriate metal salt is added to a solution of the ligand in the same or a different solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). rsc.orgnih.gov The mixture is often heated under reflux for a period ranging from a few minutes to several hours to ensure the reaction goes to completion. nih.govsdiarticle5.com Upon cooling, the resulting metal complex, which is often a colored precipitate, can be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.
Table 1: General Parameters for Solution-Based Synthesis
| Parameter | Description | Common Examples |
|---|---|---|
| Metal Source | Typically metal salts like chlorides or acetates | CuCl₂, Co(OAc)₂, Ni(OAc)₂, Zn(OAc)₂ nih.govnih.gov |
| Ligand | This compound | |
| Solvent | Polar solvents capable of dissolving both ligand and metal salt | Ethanol, Methanol, DMF, DMSO rsc.orgnih.gov |
| Reaction Temp. | Room temperature to the boiling point of the solvent (reflux) | 25°C - 80°C |
| Reaction Time | Varies from minutes to several hours | 5 minutes (microwave) to 10 hours (reflux) sdiarticle5.com |
| Product Isolation | Precipitation followed by filtration | Filtration, washing with solvent, vacuum drying |
The outcome of the complexation reaction is highly sensitive to the experimental conditions, particularly pH and the reaction atmosphere.
pH: The pH of the reaction medium is a critical factor as it influences the protonation state of the donor atoms. rsc.org In strongly acidic solutions, the amine groups are protonated to form ammonium (B1175870) ions (-NH₃⁺), and the thiol group remains protonated (-SH), both of which significantly reduce their ability to coordinate with a metal ion. rsc.org Conversely, under neutral to alkaline conditions, the thiol group can be deprotonated to the more reactive thiolate (-S⁻) form, which enhances its coordination ability. mdpi.commdpi.com The optimal pH for complexation is therefore a balance, ensuring the donor atoms are sufficiently deprotonated to act as effective nucleophiles without causing precipitation of metal hydroxides at very high pH.
Atmosphere: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds (-S-S-), particularly in the presence of oxidizing agents or certain transition metal ions that can catalyze this reaction. To prevent this and other oxidative side reactions, syntheses involving thiol-containing ligands are often carried out under an inert atmosphere, such as nitrogen or argon.
Structural Elucidation of Coordination Compounds
Determining the precise structure of newly synthesized coordination compounds is essential for understanding their properties. This is achieved through a combination of spectroscopic and analytical methods.
Spectroscopic Techniques:
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups involved in coordination. A shift in the stretching frequencies of the N-H and C-S bonds, and often the disappearance of the S-H stretching vibration upon complexation, provides strong evidence of ligand-to-metal bonding. nih.govnih.gov New bands appearing in the far-infrared region (typically below 600 cm⁻¹) can often be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds.
UV-Visible Spectroscopy: This technique provides information on the electronic transitions within the complex. The coordination of the ligand to the metal ion alters the electronic environment, leading to shifts in the absorption bands compared to the free ligand. rsc.org These spectra are also used to infer the coordination geometry of the metal center (e.g., octahedral vs. tetrahedral). nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. Changes in the chemical shifts of the protons and carbons near the donor atoms upon coordination can verify the binding sites. nih.govresearchgate.net
X-ray Diffraction (XRD):
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystallinity of the bulk sample, confirm the phase purity of the synthesized complex, and in some cases, determine the crystal system and unit cell parameters. researchgate.net
Other Analytical Methods:
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the complex and its stoichiometry. nih.gov
Magnetic Susceptibility Measurements: These measurements determine the magnetic properties of the complex, which helps to deduce the number of unpaired electrons on the metal ion and provides insight into its oxidation state and coordination geometry. nih.gov
Table 2: Common Techniques for Structural Elucidation
| Technique | Information Obtained | Reference |
|---|---|---|
| FT-IR Spectroscopy | Identification of coordinated functional groups (N-H, S-H), M-N/M-S bonds. | nih.govnih.gov |
| UV-Visible Spectroscopy | Electronic transitions, confirmation of coordination, coordination geometry. | rsc.orgnih.govresearchgate.net |
| Single-Crystal XRD | Precise 3D structure, bond lengths/angles, coordination geometry. | researchgate.netrsc.org |
| Elemental Analysis | Empirical formula, metal-to-ligand stoichiometry. | nih.gov |
| Magnetic Susceptibility | Oxidation state of the metal, number of unpaired electrons, geometry. | nih.gov |
Metal Chelator Design Principles with this compound
The design of effective metal chelators hinges on several key principles, including the nature of the donor atoms, the stereochemistry of the ligand, and the thermodynamic stability of the resulting metal complex. This compound offers a versatile scaffold for chelator design, primarily through the coordination capabilities of its amino and thiol functional groups.
The presence of both soft (thiol) and borderline (amino) donor groups allows for the selective chelation of a variety of metal ions. The thiol group, being a soft base, exhibits a high affinity for soft metal ions such as mercury(II), cadmium(II), and lead(II). Conversely, the amino groups, as borderline bases, can coordinate effectively with transition metals like copper(II), nickel(II), and zinc(II). This dual-donor nature is a cornerstone of its utility in designing selective metal chelators.
The spatial arrangement of the donor groups on the benzene (B151609) ring in this compound dictates the formation of stable chelate rings with coordinated metal ions. The ortho and meta positioning of the amino and thiol groups allows for the formation of five- or six-membered chelate rings, which are thermodynamically favored. The planarity of the benzene ring also imposes conformational rigidity on the resulting metal complexes, a factor that can enhance their stability.
Detailed Research Findings:
While specific research focused solely on this compound as a metal chelator is limited, studies on analogous compounds provide valuable insights. For instance, research on 2,5-diamino-1,4-benzenedithiol has demonstrated its ability to form coordination polymers with various transition metals, including cobalt, nickel, copper, and zinc. In these structures, both the amino and sulfhydryl groups participate in coordination, highlighting the cooperative binding potential of these functionalities. rsc.org Although this compound possesses two thiol groups, the coordination behavior underscores the principles applicable to this compound.
Furthermore, studies on aminothiophenol derivatives have shown that the coordination mode can be influenced by the reaction conditions and the nature of the metal ion. For example, in some complexes, only the thiol group may deprotonate and coordinate, while in others, both the amino and thiol groups are involved in chelation. The pH of the medium plays a crucial role in the protonation state of the amino groups, thereby influencing their ability to coordinate.
Data on Metal Complex Stability:
The Irving-Williams series, which predicts the relative stabilities of divalent transition metal complexes, can also be applied. For high-spin octahedral complexes, the expected order of stability would be Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). It is anticipated that complexes of this compound with these metals would generally follow this trend.
To provide a more concrete understanding, the following interactive table presents hypothetical stability constant data for this compound with various metal ions, based on trends observed with similar aminothiol ligands.
| Metal Ion | Log K1 | Log K2 | Overall Stability (log β2) |
| Cu(II) | 9.8 | 8.5 | 18.3 |
| Ni(II) | 7.5 | 6.2 | 13.7 |
| Zn(II) | 7.2 | 5.9 | 13.1 |
| Co(II) | 6.8 | 5.5 | 12.3 |
| Fe(II) | 6.5 | 5.1 | 11.6 |
| Mn(II) | 4.2 | 3.1 | 7.3 |
| Pb(II) | 10.5 | 9.1 | 19.6 |
| Cd(II) | 9.5 | 8.2 | 17.7 |
| Hg(II) | 12.1 | 10.8 | 22.9 |
Note: The data in this table is illustrative and based on general principles and data for related ligands. Experimental determination is required for accurate values for this compound complexes.
The design of metal chelators based on this compound can be further refined by chemical modification of the ligand. For example, the introduction of additional donor groups or the alteration of the steric and electronic properties of the benzene ring can lead to enhanced selectivity and stability for specific metal ions.
Functionalization Strategies and Surface Chemistry of 2,5 Diaminobenzenethiol
Covalent Functionalization for Material Modification
Covalent functionalization involves the formation of strong, stable chemical bonds between 2,5-DABT and a material surface, leading to robust and durable modifications. This approach leverages the distinct reactivity of the thiol and amine functional groups to graft molecules or polymers onto a substrate, or to initiate polymerization directly from the surface. These methods are essential for creating well-defined, permanent surface architectures that can alter the chemical, physical, and electronic properties of the underlying material.
Two primary strategies for covalently attaching polymer chains to a surface are the "grafting-to" and "grafting-from" methods.
The grafting-to approach involves the synthesis of a polymer with a reactive end group, which is then attached to a complementary reactive site on the substrate. nih.govalfa-chemistry.com In the context of 2,5-DABT, the molecule can first be anchored to a surface, such as gold, via its thiol group. The exposed amine groups can then serve as reaction sites for attaching pre-synthesized, end-functionalized polymers. While this method allows for the characterization of the polymer before attachment, the grafting density can be limited by the steric hindrance of the polymer chains preventing further attachment. nih.govnih.gov
The grafting-from approach, also known as surface-initiated polymerization, involves immobilizing an initiator molecule on the surface from which polymer chains are then grown in situ. nih.govalfa-chemistry.com 2,5-DABT can be used to create an initiator-functionalized surface. For example, after anchoring 2,5-DABT to a substrate, the amine groups can be chemically modified to attach an initiator species. Monomers are then introduced and polymerize directly from these surface-bound initiators. This method typically achieves higher grafting densities and thicker polymer films compared to the grafting-to approach because the smaller monomers can more easily access the initiator sites. nih.gov
| Strategy | Description | Advantages | Disadvantages |
| Grafting-to | Pre-synthesized polymers are attached to the surface. nih.govalfa-chemistry.com | Polymer can be fully characterized before grafting. nih.gov | Lower grafting density due to steric hindrance. nih.gov |
| Grafting-from | Polymers are grown from initiators immobilized on the surface. nih.govalfa-chemistry.com | Higher grafting density and greater film thickness are achievable. nih.gov | Characterization of surface-bound polymers is more complex. nih.gov |
The ability of 2,5-DABT to modify the surfaces of nanomaterials and 2D materials is critical for developing next-generation composites and devices. Its functional groups allow for precise control over interfacial properties, which is key to unlocking the potential of these advanced materials.
The strong affinity between sulfur and gold makes thiol-containing molecules like 2,5-DABT ideal for functionalizing gold nanoparticles (AuNPs). biomedres.usresearchgate.net The thiol group forms a strong Au-S bond, leading to the formation of a self-assembled monolayer (SAM) on the AuNP surface. This process is fundamental for stabilizing the nanoparticles in solution and for introducing new functionalities. nih.gov
Once 2,5-DABT is anchored to the AuNP surface, the two amine groups are oriented away from the surface and are available for further reactions. They can be used to link biomolecules, catalysts, or to initiate polymerization, creating a functional polymer shell around the gold core. This surface modification is crucial for applications in biosensing, medical diagnostics, and catalysis. biomedres.usbiomedres.us For instance, the electropolymerization of 2,5-DABT on gold surfaces can create a conductive polymer film, poly(2,5-diaminobenzenethiol), which can be used in the development of electrochemical sensors. mdpi.com
Graphene and its derivatives, such as graphene oxide (GO), possess exceptional electronic and mechanical properties, but their application can be limited by their inert surfaces and tendency to aggregate. mdpi.combiointerfaceresearch.com Covalent functionalization with molecules like 2,5-DABT is a key strategy to overcome these limitations.
The amine groups of 2,5-DABT can react with the oxygen-containing functional groups (e.g., epoxides, carboxylic acids) present on the surface of graphene oxide through nucleophilic substitution reactions. This process not only exfoliates the GO sheets but also enhances their dispersibility in various solvents and polymer matrices. nih.gov Furthermore, the electropolymerization of aminobenzene thiols can be used to create uniform, multi-layered nanocomposites with reduced graphene oxide (rGO). mdpi.com These polymer/graphene composites exhibit enhanced properties and have been investigated for applications such as supercapacitors and sensors. mdpi.commdpi.com The functionalization modifies the electronic properties of graphene and introduces specific interaction sites for sensing or catalysis. mdpi.com
Functionalization onto Nanomaterials and Two-Dimensional Substrates
Non-Covalent Functionalization Strategies
In addition to covalent bonding, non-covalent interactions can be employed to functionalize surfaces with 2,5-DABT. These strategies rely on weaker intermolecular forces such as π-π stacking, hydrogen bonding, and van der Waals interactions. mdpi.comresearchgate.net A key advantage of non-covalent functionalization is that it preserves the intrinsic electronic structure of the material, which is particularly important for applications involving carbon nanotubes and graphene where the sp2-hybridized carbon lattice is crucial for their properties. mdpi.combeilstein-journals.org
The aromatic benzene (B151609) ring of 2,5-DABT can interact with the graphitic surfaces of carbon nanomaterials via π-π stacking. beilstein-journals.org This allows the molecule to adsorb onto the surface without disrupting its covalent framework. The amine and thiol groups can then provide specific functionalities. For instance, this method can be used to disperse carbon nanotubes in a solvent or to attach other molecules, like fluorescent dyes or biomolecules, to the nanotube surface through the available functional groups of the adsorbed 2,5-DABT. ias.ac.innih.gov While these interactions are weaker than covalent bonds, they offer a reversible and less disruptive method for surface modification. beilstein-journals.org
Advanced Functional Material Development through Surface Modification
The surface modification of materials using 2,5-DABT is a powerful tool for the development of advanced functional materials. mdpi.commit.edu By strategically employing the covalent and non-covalent functionalization methods described, it is possible to impart new and enhanced properties to a wide range of substrates. These modifications can transform passive materials into active components for various technological applications. umh.esmdpi.com
For example, the creation of poly(this compound)/graphene nanocomposites can lead to materials with high surface area and excellent conductivity, making them suitable for high-performance supercapacitors and electrochemical sensors. mdpi.com Functionalizing gold nanoparticles with 2,5-DABT creates a platform for attaching specific enzymes or antibodies, resulting in highly sensitive and selective biosensors. The ability to control the surface chemistry at the molecular level allows for the fine-tuning of material properties such as wettability, adhesion, biocompatibility, and catalytic activity. mdpi.com This versatility positions 2,5-DABT as a key enabler in the design and fabrication of next-generation materials for electronics, energy storage, and biomedical devices.
Applications of 2,5 Diaminobenzenethiol and Its Derivatives in Advanced Materials and Systems
Chemosensing and Biosensing Platforms
The presence of both electron-donating amino groups and a sulfur-containing thiol group in 2,5-diaminobenzenethiol facilitates its interaction with a wide range of analytes, making it an excellent candidate for the development of chemosensing and biosensing platforms. These platforms are designed to detect and quantify specific chemical or biological substances with high sensitivity and selectivity.
Development of Optoelectronic Sensors and Probes
Optoelectronic sensors and probes utilize the interaction of light with a sensing material to detect the presence of an analyte. The functional groups of this compound and its derivatives can be strategically employed to create materials that exhibit changes in their optical properties, such as Raman scattering or fluorescence, upon binding to a target molecule.
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that amplifies the Raman signal of molecules adsorbed on or near the surface of plasmonic nanostructures. Thiophenol-based molecules are particularly effective for SERS applications due to the strong affinity of the thiol group for gold or silver surfaces, which are commonly used as SERS substrates. This interaction ensures the close proximity of the molecule to the enhancing electromagnetic field of the nanoparticles. The benzene (B151609) ring in these molecules acts as a reporter, providing a characteristic Raman signal that can be modulated by the presence of an analyte.
While direct SERS applications of this compound are not extensively documented in the reviewed literature, the principles of thiophenol-based SERS suggest its potential. The amino groups on the benzene ring could serve as specific binding sites for target analytes, leading to a detectable change in the SERS spectrum. This would allow for the development of highly sensitive and selective SERS-based sensors.
| Application Area | Key Features of Thiophenol-based SERS | Potential Role of this compound |
| Chemical Sensing | Strong Au/Ag-thiol interaction, Benzene ring as Raman reporter | Amino groups for specific analyte binding |
| Biological Sensing | High sensitivity for trace detection | Functionalization for targeting biomolecules |
| Environmental Monitoring | Detection of pollutants | Sensing of heavy metal ions through chelation |
Fluorescence-based sensors rely on changes in the fluorescence intensity or wavelength of a fluorophore upon interaction with an analyte. Derivatives of this compound can be designed to act as fluorescent probes. For instance, a near-infrared fluorescent probe for the detection of nitric oxide (NO) has been developed using a diaminobenzene (1,2,5-thiadiazole) derivative as a key component. In this system, the diaminobenzene moiety acts as a weak electron acceptor and an NO trapping group. Upon reaction with NO, it transforms into a strong electron acceptor, leading to a significant enhancement in near-infrared fluorescence, enabling an "off-on" sensing mechanism.
The development of fluorescent sensors for biologically important thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), often involves intramolecular displacement mechanisms. While not directly employing this compound, these studies highlight the potential of using thiol-containing aromatic compounds in designing selective fluorescent probes.
To enhance the reliability and accuracy of detection, dual-mode sensing systems that utilize two different signaling mechanisms are being explored. These systems can provide complementary information and reduce the likelihood of false-positive results. For example, a dual-mode optical biosensor for detecting dopamine (B1211576) and glutathione has been developed using semiconducting polymer dots and hemin-functionalized DNA nanoflowers, offering both fluorescent and colorimetric detection. rsc.org
While specific examples utilizing this compound in dual-mode sensors are not prevalent in the current literature, its versatile chemical nature makes it a suitable candidate for the development of such platforms. For instance, a sensor could be designed to exhibit both a fluorescent and a colorimetric response upon binding to a target analyte, by incorporating appropriate chromophoric and fluorophoric moieties into a this compound-based structure.
Detection of Specific Analytes
The functional groups of this compound and its derivatives can be tailored to achieve selective detection of a variety of analytes, including heavy metal ions and biomolecules.
The thiol and amino groups of this compound are excellent chelating agents for heavy metal ions. This property can be exploited to develop sensors for the detection of toxic metals in environmental or biological samples. For instance, amino thiol surfactants have been synthesized and assembled on gold nanoparticles for the detection of zinc (Zn²⁺) and nickel (Ni²⁺) ions. nih.gov The interaction of the metal ions with the amino and thiol groups leads to a change in the optical properties of the gold nanoparticles, which can be monitored using UV-vis spectroscopy. nih.gov While this study does not use this compound directly, it demonstrates the principle of using amino and thiol functionalities for heavy metal sensing.
The development of sensors for biomolecules is a critical area of research with significant implications for medical diagnostics and biotechnology. 2,5-Diketopiperazines, which are cyclic dipeptides, are a class of bioactive molecules that can be synthesized from amino acid precursors. While not directly derived from this compound, the study of these compounds highlights the importance of amino-containing cyclic structures in biological recognition. The development of synthetic strategies to produce a diversity of 2,5-diketopiperazines could lead to new probes for targeting specific biological molecules or processes. rsc.org
Organic Electronics and Optoelectronic Devices
Conductive polymers are a class of organic materials that possess electrical conductivity similar to that of metals or semiconductors, while retaining the advantageous properties of polymers, such as flexibility and processability. Polythiophenes and their derivatives are among the most extensively studied conductive polymers due to their excellent stability and electronic properties.
The polymerization of this compound can lead to the formation of a conductive polymer, poly(this compound). The presence of both amino and thiol groups in the monomer unit can influence the electronic and structural properties of the resulting polymer. These polymers have potential applications in various organic electronic and optoelectronic devices, including organic thin-film transistors (OTFTs) and sensors.
Components in Conductive Polymers for Electronics
This compound is a promising monomer for the development of conductive polymers for electronic applications. Through electropolymerization, it can be transformed into thin, conductive films directly on electrode surfaces. This process involves the oxidation of the monomer, leading to the formation of polymer chains. frontiersin.orgmdpi.com The resulting polymer is a derivative of polyaniline (PANI) or poly(o-phenylenediamine), with the sulfur atom from the thiol group incorporated into the polymer backbone or as a pendant group. mdpi.comnrel.gov
The presence of the thiol group offers distinct advantages. It can facilitate strong adhesion to metal electrodes, particularly gold, through the formation of gold-sulfur bonds, which is crucial for the stability and performance of electronic devices. nih.gov Furthermore, the sulfur atom can influence the electronic properties of the polymer, such as its conductivity and redox behavior, by affecting the delocalization of electrons along the polymer chain. nih.govnih.gov These polymers can be doped, a process that introduces charge carriers (polarons and bipolarons) into the conjugated system, significantly increasing their electrical conductivity from an insulating or semiconducting state to a metallic state. nih.govnih.gov
The electrochemical synthesis allows for precise control over the thickness and morphology of the polymer film, which is essential for its integration into electronic components. mdpi.com Polymers derived from this compound are investigated for their potential use in sensors, antistatic coatings, and as conductive components in flexible electronics. mdpi.comnrel.gov
| Polymer Type | Precursor Monomer | Key Features | Potential Applications in Electronics |
|---|---|---|---|
| Sulfur-containing Polyaniline | This compound | Enhanced electrode adhesion (thiol group), tunable conductivity, good environmental stability. | Sensors, hole injection layers, flexible electronics, antistatic coatings. |
| Poly(o-phenylenediamine) | 1,2-Diaminobenzene | Forms a ladder-type structure, thermal stability. | Energy storage, electrochromic devices. |
| Polyaniline (PANI) | Aniline | High conductivity when doped, ease of synthesis, good environmental stability. | Sensors, supercapacitors, light-emitting diodes (OLEDs). mdpi.com |
| Polythiophene (PTh) | Thiophene | High conductivity, good stability, versatility in organic electronics. mdpi.comnih.gov | OLEDs, solar cells, thin-film transistors. mdpi.comnih.gov |
Potential in Organic Light-Emitting Diodes (OLEDs) and Transistors
Furthermore, this compound is a key precursor for synthesizing 2,1,3-benzothiadiazole (B189464) (BTD) derivatives. BTD is a widely used electron-acceptor unit in the design of functional organic semiconductors. ijpsjournal.com These BTD-based materials are integral to the active layers in OTFTs and have applications in organic photovoltaics. The strong electron-withdrawing nature of the BTD core allows for the tuning of the material's electronic properties, such as its charge carrier mobility. By combining BTD with electron-donating units, donor-acceptor type molecules can be created, which are excellent candidates for high-performance organic electronics.
Building Blocks for Complex Heterocyclic Systems
The arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The adjacent amino groups (an o-phenylenediamine (B120857) moiety) are particularly reactive toward condensation reactions to form six-membered rings, while the amino and thiol groups can react to form five-membered rings.
Synthesis of Quinoxaline (B1680401) Derivatives
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of applications in pharmaceuticals and materials science. nih.govbohrium.com The standard and most direct method for synthesizing the quinoxaline core is the condensation reaction of an o-arylenediamine with a 1,2-dicarbonyl compound. nih.govacs.org
Utilizing this compound as the diamine component, this reaction proceeds by treating it with a 1,2-dicarbonyl compound such as glyoxal, benzil, or their derivatives. The two adjacent amino groups of the this compound react with the two carbonyl groups to form a pyrazine (B50134) ring fused to the original benzene ring. This cyclocondensation reaction results in the formation of a quinoxaline derivative that retains the thiol group at position 6 on the benzene ring (6-mercaptoquinoxaline). This thiol-functionalized quinoxaline can then serve as a versatile intermediate for further chemical modifications. pharmacyjournal.in
Pathways to Benzothiadiazoles
2,1,3-Benzothiadiazoles are heterocyclic compounds that are of great interest in materials science, particularly for organic electronics. The synthesis of the benzothiadiazole core structure typically involves the reaction of an o-phenylenediamine with a sulfur-containing reagent that can form the thiadiazole ring. ekb.eg
Starting from this compound, the two adjacent amino groups can react with reagents such as thionyl chloride (SOCl₂), sulfur monochloride (S₂Cl₂), or N-sulfinylaniline. ekb.eg This reaction leads to the formation of the fused 1,2,5-thiadiazole (B1195012) ring. The resulting product would be a 5-aminobenzothiadiazole-4-thiol. The presence of both an amino and a thiol group on the benzothiadiazole core provides handles for further functionalization, allowing for the synthesis of more complex molecules and polymers for advanced material applications. ijpsjournal.com
| Heterocyclic System | Reactant Type | Key Reaction | Resulting Structure |
|---|---|---|---|
| Quinoxaline | 1,2-Dicarbonyl compound (e.g., glyoxal, benzil) | Cyclocondensation | Thiol-substituted quinoxaline |
| Benzothiadiazole | Sulfur-containing reagent (e.g., SOCl₂) | Cyclization | Amino- and thiol-substituted benzothiadiazole |
| Benzothiazole (B30560) | Aldehyde, ketone, carboxylic acid, etc. | Condensation/Cyclization | Amino-substituted benzothiazole |
Biochemical Research Applications
The derivatives of this compound are valuable scaffolds in biochemical research and medicinal chemistry, primarily due to their role as precursors to biologically active heterocyclic compounds.
Precursors for Novel Therapeutic Agents
The this compound molecule contains the structural motif of o-aminothiophenol, which is a common starting material for the synthesis of benzothiazoles. Benzothiazole and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. mdpi.comnih.govekb.eg By reacting this compound with various aldehydes, carboxylic acids, or their derivatives, a library of amino-substituted benzothiazoles can be generated. ekb.eg The additional amino group provides a site for further modification to optimize biological activity and pharmacokinetic properties. mdpi.com
Furthermore, the quinoxaline derivatives that can be synthesized from this compound are also of significant interest in drug discovery. Quinoxaline-containing compounds have been developed as antibacterial, antiviral, and anticancer agents. nih.govacs.org The ability to generate these and other heterocyclic systems from a single, versatile precursor makes this compound a valuable tool in the search for novel therapeutic agents.
Design of Metal Chelators for Research Purposes
The design of metal chelators is a crucial aspect of various research areas, including biochemistry, toxicology, and environmental science. Chelators are molecules that can form multiple bonds to a single metal ion, effectively sequestering it. The presence of both soft (thiol) and hard (amine) donor groups in the this compound structure theoretically allows for the chelation of a variety of metal ions.
Data on Metal Chelation by this compound Derivatives
| Derivative | Target Metal Ion | Stability Constant (log K) | Research Application |
| No specific data available | - | - | - |
| - | - | - | - |
Enzyme Mechanism Studies
Understanding the mechanism of enzyme action is a fundamental goal in biochemistry, with significant implications for drug design and biotechnology. Molecules that can interact with enzyme active sites, either as inhibitors, substrates, or probes, are invaluable tools in these studies. The functional groups of this compound could potentially interact with amino acid residues in an enzyme's active site.
Despite this potential, a thorough review of the scientific literature did not uncover any studies where this compound or its derivatives have been specifically utilized to investigate enzyme mechanisms. There is no available research detailing its use as an enzyme inhibitor, a probe to study active site topology, or as a tool to elucidate catalytic pathways.
Research Findings on this compound in Enzyme Studies
| Enzyme Studied | Role of this compound Derivative | Key Findings |
| No specific data available | - | - |
| - | - | - |
Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy Techniques
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.
For 2,5-Diaminobenzenethiol, the FTIR spectrum is characterized by absorption bands corresponding to its primary functional groups: the amino (-NH₂) groups, the thiol (-SH) group, and the benzene (B151609) ring. The N-H stretching vibrations of the primary amine groups typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. vscht.czuc.edu The S-H stretching vibration of the thiol group is characteristically weak and appears around 2550 cm⁻¹. mdpi.com The C-S stretching vibration is observed at lower wavenumbers, generally in the 600-800 cm⁻¹ range. libretexts.org
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1400-1600 cm⁻¹ region. vscht.cz The substitution pattern on the benzene ring also gives rise to characteristic C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹). An experimental IR spectrum for the closely related isomer, 2-aminobenzenethiol, shows characteristic absorptions that support these assignments. nist.gov
Table 1: Characteristic FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300-3500 | Medium-Strong |
| Aromatic C-H Stretch | Benzene Ring | 3000-3100 | Medium-Weak |
| S-H Stretch | Thiol (-SH) | 2550-2600 | Weak |
| C=C Stretch | Aromatic Ring | 1400-1600 | Medium-Strong |
| N-H Bend | Primary Amine (-NH₂) | 1550-1640 | Medium-Strong |
| C-S Stretch | Thiol (-SH) | 600-800 | Weak-Medium |
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. When a molecule like this compound is adsorbed onto a nanostructured metal surface (typically gold or silver), the Raman signal can be dramatically amplified, a phenomenon known as Surface-Enhanced Raman Spectroscopy (SERS). This enhancement allows for the detection of trace amounts of the analyte. nih.govnih.gov
The SERS spectrum of this compound is expected to be dominated by signals from the aromatic ring and the thiol group, which has a strong affinity for gold and silver surfaces. rsc.org Studies on similar molecules, such as p-aminothiophenol (p-ATP), have shown that the orientation of the molecule on the metal surface influences the relative intensities of the Raman bands. aip.orgresearchgate.net The thiol group acts as a chemical linker to the surface, and the resulting SERS spectrum can provide insights into this interaction. rsc.org
Key bands in the SERS spectrum of aminothiophenols typically include the C-S stretching mode (~700 cm⁻¹), aromatic ring breathing modes (~1000-1100 cm⁻¹), and C=C stretching modes (~1570-1600 cm⁻¹). researchgate.netresearchgate.net The amino groups would also contribute to the spectrum. It has been noted in studies of p-aminothiophenol that laser irradiation during SERS measurements can induce photochemical reactions, leading to the formation of species like 4,4'-dimercaptoazobenzene (DMAB), which exhibits very strong and characteristic SERS signals. rsc.org Similar reactivity could be possible for this compound under certain experimental conditions.
Table 2: Expected Raman/SERS Peak Assignments for this compound (based on aminothiophenol data)
| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~700 | ν(C-S) | Carbon-Sulfur Stretch |
| ~1000 | Ring Breathing | Symmetric Ring Deformation |
| ~1075 | ν(C-C), δ(C-H) | Ring Stretch and Bend |
| ~1140-1190 | δ(C-H) | In-plane C-H Bend |
| ~1390 | ν(C-C), ν(C-N) | Ring and Carbon-Nitrogen Stretch |
| ~1440 | ν(C-C) | Ring Stretch |
| ~1570-1600 | ν(C=C) | Aromatic Ring Stretch |
Electronic Spectroscopy
Electronic spectroscopy involves the absorption of ultraviolet or visible light, which promotes electrons from lower energy molecular orbitals to higher energy ones. This technique provides information about the electronic structure and conjugation within a molecule.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, the primary electronic transitions are π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically intense. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pairs on nitrogen and sulfur) to a π* antibonding orbital and are generally less intense.
The presence of amino and thiol groups on the benzene ring act as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. Studies on related aminophenol derivatives show absorption maxima related to these transitions. mdpi.com The exact position of the absorption bands (λmax) for this compound would be influenced by the solvent polarity, as solvents can stabilize the ground and excited states to different extents. researchgate.net
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Orbital Change | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | π (bonding) → π (antibonding) | UV-A / Visible | High |
| n → π | n (non-bonding) → π (antibonding) | UV-A / Visible | Low |
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. A molecule is excited to a higher electronic state and then relaxes to a lower state by emitting a photon. Compounds with aromatic rings and electron-donating groups, such as the amino groups in this compound, often exhibit fluorescence.
Studies on aminophenol and other aromatic amine derivatives demonstrate that these classes of compounds can be fluorescent. nih.govniscpr.res.in The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter and is highly dependent on the molecular structure and the environment, including solvent polarity and pH. atto-tec.comwikipedia.org The emission spectrum is typically red-shifted compared to the absorption spectrum, a phenomenon known as the Stokes shift. For this compound, one would expect to observe an excitation spectrum that mirrors its UV-Vis absorption spectrum and an emission spectrum at a longer wavelength. The intensity and position of the emission peak can be sensitive to environmental factors, making such compounds potentially useful as fluorescent probes. nih.gov
Table 4: General Principles of Fluorescence Spectroscopy for Aromatic Amines
| Parameter | Description | Influencing Factors |
|---|---|---|
| Excitation Wavelength (λex) | Wavelength of light absorbed to induce fluorescence. | Corresponds to UV-Vis absorption bands. |
| Emission Wavelength (λem) | Wavelength of light emitted during fluorescence. | Longer than λex (Stokes Shift). |
| Quantum Yield (ΦF) | Efficiency of the fluorescence process. | Molecular structure, solvent, temperature, pH. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amine protons, and the thiol proton. The chemical shifts of the three aromatic protons will be influenced by the electron-donating effects of the two amino groups and the thiol group. They are expected to appear in the aromatic region, typically between 6.0 and 7.5 ppm. The protons of the two amino groups (-NH₂) and the thiol group (-SH) are exchangeable and their signals can be broad; their chemical shifts are sensitive to solvent, concentration, and temperature.
In the ¹³C NMR spectrum, six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts will be influenced by the attached substituents. Carbons directly bonded to the amino and thiol groups will experience significant shifts. Based on standard chemical shift tables for substituted benzenes, the carbon attached to the sulfur atom (C-S) is expected to be in the 120-140 ppm range, while the carbons attached to the nitrogen atoms (C-N) would likely appear in the 130-150 ppm range. compoundchem.comoregonstate.edu The remaining aromatic carbons would resonate at slightly different frequencies depending on their position relative to the substituents.
Table 5: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (H-3, H-4, H-6) | 6.0 - 7.5 | d, dd, d |
| Amine (-NH₂) | Variable (e.g., 3.0 - 5.0) | Broad singlet |
| Thiol (-SH) | Variable (e.g., 3.0 - 4.0) | Singlet |
Table 6: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-SH) | 120 - 140 |
| C-2 (C-NH₂) | 130 - 150 |
| C-3 | 110 - 125 |
| C-4 | 110 - 125 |
| C-5 (C-NH₂) | 130 - 150 |
| C-6 | 110 - 125 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, Electron Ionization (EI) is a commonly employed method. In this process, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.
The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion is energetically driven, and the patterns observed can elucidate the molecule's structure. researchgate.netlibretexts.org While specific experimental mass spectral data for this compound is not widely published, the fragmentation would likely involve characteristic losses of functional groups. Aromatic amines often exhibit a strong molecular ion peak due to the stability of the aromatic ring. nih.gov Common fragmentation pathways could include the loss of a hydrogen atom, an amino group (NH₂), or a thiol group (SH). The stability of the resulting fragment ions often dictates the intensity of their corresponding peaks in the mass spectrum. libretexts.org
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Feature | Expected Observation |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion (M⁺) | Present, corresponding to the molecular weight |
| Key Fragmentation | Loss of H, NH₂, SH, and ring cleavage |
X-ray Based Characterization
X-ray techniques provide invaluable information about the elemental composition, chemical states, and crystalline structure of materials.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. nottingham.ac.ukhelmholtz-imaging.de When analyzing this compound, XPS would provide detailed information about the carbon, nitrogen, and sulfur atoms.
The XPS spectrum is a plot of the number of electrons detected versus their binding energy. Each element has a characteristic set of binding energies for its core electrons. For this compound, high-resolution spectra of the C 1s, N 1s, and S 2p regions would be of particular interest. The C 1s spectrum would show peaks corresponding to C-C/C-H bonds in the aromatic ring, as well as C-N and C-S bonds. The N 1s spectrum would provide information about the amino groups, and the S 2p spectrum would characterize the thiol group. The S 2p peak exhibits spin-orbit splitting, resulting in a doublet (2p³/² and 2p¹/²). xpsfitting.comthermofisher.com
Table 2: Expected Core Level Binding Energies in XPS for this compound
| Core Level | Expected Binding Energy Range (eV) | Information Provided |
|---|---|---|
| C 1s | ~284-287 | Aromatic C-C/C-H, C-N, C-S bonds |
| N 1s | ~399-401 | Chemical state of the amino groups |
Note: The binding energy values are typical ranges for these functional groups and may vary based on the specific chemical environment and instrument calibration. Specific experimental XPS data for this compound is not available in the cited literature.
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional picture of the electron density within the crystal can be produced. For this compound, single-crystal XRD would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amine and thiol groups.
Powder XRD could be used to identify the crystalline phase of a bulk sample and assess its purity. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is unique to the crystalline structure of the compound. While the crystal structure of this compound has not been reported in the searched literature, analysis of related structures suggests that intermolecular hydrogen bonds would play a significant role in the crystal packing. vensel.org
Chromatographic Techniques for Purity and Separation
Chromatography is an essential tool for the separation, identification, and purification of components in a mixture. For this compound, both gas and liquid chromatography are applicable, primarily for assessing purity.
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. scielo.brsums.ac.ir The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. For aromatic amines and thiols, which can be polar, derivatization is sometimes employed to increase volatility and reduce peak tailing. researchgate.net
A typical GC analysis of this compound would likely use a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection. GC-MS combines the separation power of GC with the detection capabilities of MS, allowing for the identification of impurities based on their mass spectra. nih.gov
Table 3: Potential GC Method Parameters for this compound Analysis
| Parameter | Example Condition |
|---|---|
| Column | 5% Phenyl Polymethylsiloxane |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium or Hydrogen |
Note: This table presents hypothetical conditions as no specific established GC method for this compound was found in the literature search.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of compounds in a liquid mobile phase. sielc.com It is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. Reversed-phase HPLC is a common mode for separating aromatic compounds like this compound.
In a typical reversed-phase HPLC method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is commonly achieved using an Ultraviolet (UV) detector, as the aromatic ring of this compound will absorb UV light. The wavelength of maximum absorbance would be selected for monitoring. For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov
Table 4: Potential HPLC Method Parameters for this compound Analysis
| Parameter | Example Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water/Acetonitrile with an acid modifier |
| Flow Rate | 1.0 mL/min |
Note: This table outlines a general approach, as a specific, validated HPLC method for this compound is not detailed in the available literature.
Computational and Theoretical Studies of 2,5 Diaminobenzenethiol Systems
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape. These methods solve the electronic Schrödinger equation to provide insights into electron distribution and energy levels. wikipedia.orgcomputabio.com
Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the electronic structure of molecules. aps.orgnih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. nih.gov DFT calculations can be used to optimize the molecular geometry of 2,5-diaminobenzenethiol, predict its vibrational frequencies, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and electronic transport characteristics. ub.ac.id
Different functionals, such as B3LYP, are often employed in conjunction with various basis sets, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netnih.gov For this compound, DFT could be used to model how the amino (-NH2) and thiol (-SH) groups influence the electronic properties of the benzene (B151609) ring. Analysis of the molecular electrostatic potential (MEP) map, derived from DFT calculations, would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. mdpi.com
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is illustrative of the types of data obtained from DFT calculations; specific experimental or published computational data for this molecule is not readily available.)
| Property | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -5.50 | eV |
| LUMO Energy | -1.20 | eV |
| HOMO-LUMO Gap | 4.30 | eV |
The term ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that are not dependent on experimental parameters. wikipedia.orgchemeurope.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, solve the Schrödinger equation with a greater degree of theoretical rigor than DFT, often at a higher computational cost. computabio.comchemeurope.com
An ab initio study of this compound would begin with a Hartree-Fock calculation, which provides a foundational approximation of the electronic wavefunction. chemeurope.com To obtain more accurate results that account for electron correlation—the interaction between electrons—post-Hartree-Fock methods like MP2 or CCSD(T) would be employed. These calculations can provide highly accurate predictions of molecular geometries, energies, and other properties, serving as a benchmark for less computationally expensive methods. ijsr.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com An MD simulation calculates the net force on each atom and uses this information to model its motion, providing a trajectory that describes the system's evolution. mdpi.commdpi.com
For this compound, MD simulations could be used to understand its behavior in different environments, such as in various solvents or as part of a larger molecular assembly. nih.govnih.gov For instance, simulations could reveal how the molecule interacts with water molecules, including the formation of hydrogen bonds involving the amino and thiol groups. In the context of materials science, MD simulations could model the self-assembly of this compound molecules on a surface or their conformational dynamics within a polymer matrix. elifesciences.org These simulations provide insights into structural organization and dynamics that are not accessible from static electronic structure calculations. nih.gov
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. nih.govchemrxiv.org For this compound, this could involve studying its role in polymerization reactions or its interaction with other chemical species.
Using DFT, researchers can map out the potential energy surface of a reaction involving this compound. chemrxiv.orgmdpi.com This involves locating the structures of reactants, products, intermediates, and the transition states that connect them. By calculating the energy differences between these points, the reaction's thermodynamic and kinetic feasibility can be assessed. mdpi.com For example, the mechanism of oxidative polymerization of this compound, which is relevant to the formation of conducting polymers, could be investigated. Computational studies could clarify the step-by-step process, including initial oxidation, radical formation, and subsequent coupling reactions. nih.govresearchgate.net
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. nih.govresearchgate.net For this compound, techniques like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict its electronic absorption spectrum (UV-Vis). nih.gov These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally. mdpi.com
Furthermore, the vibrational spectrum (Infrared and Raman) can be computed by performing a frequency calculation after geometry optimization. nih.gov The calculated vibrational frequencies and intensities can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and assign specific vibrational modes to the stretching and bending of bonds within the this compound molecule. mdpi.com Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table is illustrative of the types of data obtained from spectroscopic predictions; specific experimental or published computational data for this molecule is not readily available.)
| Spectrum | Peak Position | Assignment |
|---|---|---|
| UV-Vis (λmax) | 295 nm | π → π* transition |
| FT-IR | 3450 cm⁻¹ | N-H stretch |
| FT-IR | 2550 cm⁻¹ | S-H stretch |
| ¹³C NMR | 145 ppm | C-S |
Modeling of Ligand-Metal Interactions and Coordination Geometries
The thiol and amino groups of this compound make it an excellent ligand for coordinating with metal ions. Computational modeling can provide detailed insights into the nature of these ligand-metal interactions and the resulting coordination geometries. nih.govchemrxiv.org
DFT calculations can be used to determine the preferred coordination sites of the molecule with various metal centers. mdpi.com By modeling the complex formed between this compound and a metal ion, researchers can predict bond lengths, bond angles, and binding energies. Natural Bond Orbital (NBO) analysis can further elucidate the nature of the coordination bond by quantifying charge transfer between the ligand and the metal. Such studies are crucial for designing novel coordination polymers and metal-organic frameworks (MOFs) where this compound could serve as a building block. The predicted geometries and electronic structures of these complexes can help in understanding their potential applications in catalysis, sensing, or materials science. researchgate.netresearchgate.net
Future Research Directions and Emerging Applications
Development of Novel Synthetic Pathways
While established methods for the synthesis of aminobenzenethiols exist, ongoing research is focused on developing more efficient, sustainable, and versatile synthetic pathways. Traditional methods often involve the reduction of nitro compounds, which may require harsh reagents and produce significant waste. Future synthetic strategies are likely to explore greener and more atom-economical approaches.
Another area of development is the use of novel thiolating agents that are less odorous and more stable than traditional reagents. For instance, the use of thiourea (B124793) followed by hydrolysis or the application of xanthates can provide alternative routes to the desired thiol. Research into enzymatic or chemoenzymatic synthesis could also offer highly selective and environmentally benign methods for producing 2,5-Diaminobenzenethiol.
Future research in this area will likely focus on the following:
Green Chemistry Approaches: Utilizing environmentally friendly solvents, catalysts, and reaction conditions.
Catalytic Methods: Developing novel catalysts for direct C-S bond formation.
Flow Synthesis: Implementing continuous manufacturing processes for improved safety and scalability.
Alternative Thiolating Reagents: Investigating new reagents to overcome the challenges associated with traditional thiol sources.
Exploration of Advanced Functional Materials
The dual functionality of this compound makes it an excellent candidate for the synthesis of advanced functional materials, particularly coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.com The thiol group can coordinate to a wide range of metal ions, while the amine groups can participate in hydrogen bonding or be further functionalized to tune the material's properties.
Coordination polymers based on ligands containing both sulfur and nitrogen donors have shown interesting optical, magnetic, and electrical properties. rsc.orgrsc.org For instance, transition metal coordination polymers with 2,5-diamino-1,4-benzenedithiol have been synthesized and shown to exhibit fluorescence and paramagnetic behavior. rsc.org The electrical conductivity of such materials suggests potential applications in electronics. rsc.org
The development of porous materials like MOFs using this compound as a linker could lead to applications in gas storage, catalysis, and separation. The amine groups within the pores can be post-synthetically modified to introduce specific functionalities, tailoring the material for a particular application.
Table 1: Potential Properties of Advanced Functional Materials from this compound
| Material Type | Potential Properties | Potential Applications |
| Coordination Polymers | Luminescence, Magnetic Properties, Electrical Conductivity | Light-emitting devices, Magnetic sensors, Semiconductors |
| Metal-Organic Frameworks (MOFs) | High Porosity, Tunable Functionality, Catalytic Activity | Gas storage and separation, Heterogeneous catalysis, Chemical sensing |
| Conducting Polymers | Electrical Conductivity, Redox Activity | Antistatic coatings, Organic electronics, Supercapacitors |
Integration into Nanosensor Technologies
The strong affinity of the thiol group for noble metal surfaces, such as gold and silver, makes this compound a key component in the development of nanosensors. When self-assembled on gold nanoparticles or electrodes, it can act as a molecular linker to immobilize other recognition elements or as the sensing element itself.
Electrochemical sensors based on thiol-modified electrodes are a significant area of research. researchgate.netmdpi.commdpi.com These sensors can be used for the detection of a wide range of analytes, including heavy metal ions, organic pollutants, and biomolecules. The amine groups of this compound can be used to capture target analytes or can be diazotized to create a reactive surface for further functionalization.
Colorimetric sensors utilizing gold nanoparticles functionalized with aminobenzenethiols have also been developed. mdpi.com The aggregation or disaggregation of the nanoparticles in the presence of an analyte leads to a color change that can be detected visually or with a spectrometer. mdpi.com This approach has been used for the detection of various substances, including formaldehyde. mdpi.com
Future research in this domain will likely focus on:
Improving Selectivity and Sensitivity: Designing more specific recognition sites on the sensor surface.
Miniaturization and Portability: Developing compact and field-deployable sensor devices.
Multiplexed Detection: Creating sensor arrays capable of detecting multiple analytes simultaneously.
Interdisciplinary Applications in Bio-Related Fields
The biocompatibility and reactive functional groups of this compound and its derivatives open up possibilities for their use in various bio-related fields. In the realm of biosensing, these compounds can be used to functionalize sensor surfaces for the detection of specific biological targets, such as proteins, DNA, and small molecules. nih.govsemanticscholar.orgmdpi.com
For example, the amine groups can be used to covalently attach enzymes or antibodies to an electrode surface for the development of enzyme-based or immunosensors. The thiol group ensures a stable linkage to the underlying gold substrate. Such sensors can be applied in clinical diagnostics, environmental monitoring, and food safety analysis.
Furthermore, the ability of thiols to interact with biologically relevant molecules is being explored. Biothiols, such as cysteine and glutathione (B108866), play crucial roles in biological systems, and developing sensors for their detection is of significant interest. nih.gov While not directly using this compound, the principles of using thiol-containing compounds in these sensors are transferable.
The development of drug delivery systems is another potential application. Polymeric nanoparticles or micelles incorporating this compound could be designed to release a therapeutic agent in response to a specific biological trigger. The amine groups could also be used to attach targeting ligands to direct the nanocarrier to a specific site in the body.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Diaminobenzenethiol, and how can purity be optimized for experimental reproducibility?
- Methodological Answer : Synthesis typically involves sequential functionalization of benzene derivatives. For example, nucleophilic substitution of halogenated precursors with thiol groups, followed by controlled reduction of nitro groups to amines. Key steps include:
- Use of protective groups (e.g., acetyl for amines) to prevent undesired side reactions.
- Purification via column chromatography or recrystallization in inert solvents (e.g., anhydrous ethanol) to minimize oxidation of thiol groups.
- Characterization by -NMR and -NMR to confirm regioselectivity, complemented by HPLC for purity assessment (>98%) .
Q. How should researchers characterize the electronic and structural properties of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- Spectroscopy : FT-IR to identify -SH (thiol) and -NH (amine) stretching vibrations (2500–2600 cm and 3300–3500 cm, respectively).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peak at m/z 157.06).
- X-ray Crystallography : Single-crystal analysis to resolve bond angles and planarity, critical for understanding conjugation effects .
Advanced Research Questions
Q. What mechanistic insights explain the oxidative instability of this compound in aerobic conditions, and how can this be mitigated?
- Methodological Answer : Thiol groups are prone to oxidation, forming disulfide bridges. Key strategies include:
- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy (absorbance at ~270 nm for thiolate intermediates).
- Stabilization : Use antioxidants (e.g., ascorbic acid) or conduct reactions under inert atmospheres (N/Ar).
- Storage : Store at 0–6°C in amber vials to slow disulfide formation, as suggested for structurally similar thiols .
Q. How does the electronic configuration of this compound influence its coordination chemistry with transition metals?
- Methodological Answer : The molecule acts as a polydentate ligand due to its thiol (-SH) and amine (-NH) groups. Experimental approaches include:
- Titration Experiments : Use UV-Vis or cyclic voltammetry to determine binding constants with metals like Cu(II) or Fe(III).
- DFT Calculations : Model electron density distribution to predict preferred coordination sites (e.g., thiol vs. amine lone pairs).
- EXAFS/XANES : Probe metal-ligand bond distances and oxidation states in complexes .
Q. What experimental designs are effective for resolving contradictions in reported reactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from varying reaction conditions. A systematic workflow includes:
- Control Experiments : Compare results under standardized pH, temperature, and solvent (e.g., DMF vs. THF).
- Isolation of Intermediates : Use stopped-flow techniques or in-situ IR to capture short-lived species.
- Cross-Validation : Reproduce studies using independent synthetic routes (e.g., nitro reduction vs. thiolation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
